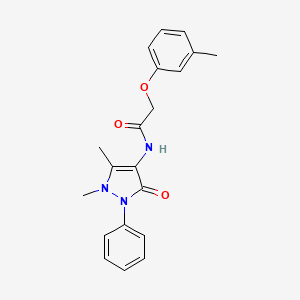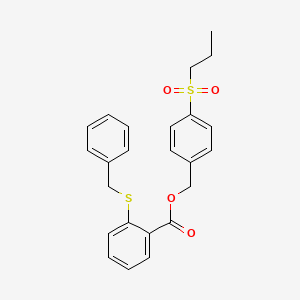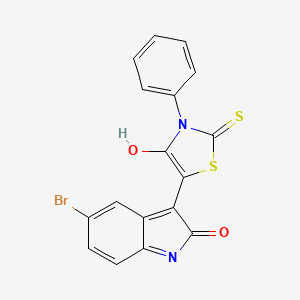![molecular formula C22H22N2O5S2 B4558094 ethyl 5-{[(4-methoxyphenyl)amino]carbonyl}-4-methyl-2-[(2-thienylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B4558094.png)
ethyl 5-{[(4-methoxyphenyl)amino]carbonyl}-4-methyl-2-[(2-thienylacetyl)amino]-3-thiophenecarboxylate
Descripción general
Descripción
Synthesis Analysis
The synthesis of related thiophene compounds involves multicomponent reactions, emphasizing modifications to enhance tumor selectivity and anti-proliferative activity. Simplification of the molecule structure by replacing phenyl moieties with alkyl chains has shown significant tumor cell selectivity and pronounced anti-proliferative activity in specific tumor cell types (Thomas et al., 2017).
Molecular Structure Analysis
Crystal structure studies reveal significant insights into the molecular arrangement and hydrogen bonding, playing crucial roles in the stability and properties of these compounds. For instance, compounds have been crystallized in different space groups, indicating the importance of hydrogen bonds in crystal packing (Yeong et al., 2018).
Chemical Reactions and Properties
The chemical reactions involve interactions with carbonyl compounds, leading to the formation of substituted pyrazoles and pyranones. These reactions highlight the versatility and reactivity of thiophene derivatives under various conditions (Shandala et al., 1984).
Physical Properties Analysis
The physical properties, such as crystal structure and molecular geometry, have been characterized using X-ray diffraction techniques, providing detailed insights into the arrangement of molecules in the solid state and their intermolecular interactions (Menati et al., 2020).
Chemical Properties Analysis
Reactions of thiophene derivatives with various reagents lead to the synthesis of novel compounds with potential biological activities. The study of these reactions helps understand the chemical behavior of thiophene compounds under different conditions (Golankiewicz et al., 1985).
Aplicaciones Científicas De Investigación
Anti-proliferative Activity and Tumor Cell Selectivity
Thiophene derivatives, such as 5-(2-(4-Methoxyphenyl)ethyl)-2-amino-3-methylcarboxylate thiophene (TR560), have shown pronounced anti-proliferative activity and tumor cell selectivity. Simplification of the molecule by replacing the 4-methoxyphenyl moiety with an alkyl chain resulted in derivatives that exhibited 500- to 1000-fold tumor cell selectivity, highlighting their potential in cancer research (Thomas et al., 2017).
Antimicrobial and Antioxidant Studies
Compounds synthesized through simple procedures, including ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates, were evaluated for their antimicrobial and antioxidant activities. Some compounds demonstrated excellent antibacterial and antifungal properties, along with profound antioxidant potential (Raghavendra et al., 2016).
Novel Cytotoxic Agents
A series of novel thiophene and benzothiophene derivatives were designed, synthesized, and evaluated as anti-cancer agents. Certain compounds displayed significant anti-proliferative activity against various tumor cell lines, indicating their potential as cytotoxic agents in cancer therapy (Mohareb et al., 2016).
Ocular Hypotensive Activity
Derivatives of thiophenes were prepared and assessed for their topical ocular hypotensive activity in glaucoma models. These studies aimed at optimizing inhibitory potency against carbonic anhydrase and water solubility to minimize pigment binding in the iris, leading to compounds that could potentially treat glaucoma (Prugh et al., 1991).
Propiedades
IUPAC Name |
ethyl 5-[(4-methoxyphenyl)carbamoyl]-4-methyl-2-[(2-thiophen-2-ylacetyl)amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5S2/c1-4-29-22(27)18-13(2)19(20(26)23-14-7-9-15(28-3)10-8-14)31-21(18)24-17(25)12-16-6-5-11-30-16/h5-11H,4,12H2,1-3H3,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOIRJXZAWBLXAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=C(C=C2)OC)NC(=O)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-{[methyl(methylsulfonyl)amino]methyl}phenoxy)acetamide](/img/structure/B4558014.png)
![3,4-dimethoxy-N-{[4-methyl-5-({2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B4558019.png)
![{[5-(2-butoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B4558042.png)
![4-(benzylthio)-2-methyl-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B4558048.png)

![2,2-dibromo-N'-[1-(4-methoxyphenyl)propylidene]-1-methylcyclopropanecarbohydrazide](/img/structure/B4558057.png)


![N-(2-fluorophenyl)-2-(1-naphthoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4558070.png)
![N-{5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-yl}-N'-(3-methoxyphenyl)urea](/img/structure/B4558076.png)
![3-{[(4-phenylbutyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4558092.png)
![N-allyl-4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4558104.png)

![2-[2-(1-acetyl-2-pyrrolidinyl)-1H-benzimidazol-1-yl]-N-butyl-N-methylacetamide](/img/structure/B4558121.png)